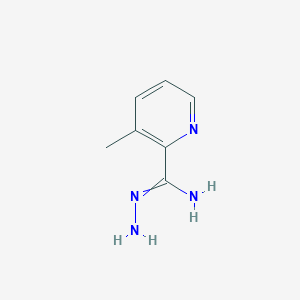

N-Amino-3-methyl-pyridine-2-carboxamidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

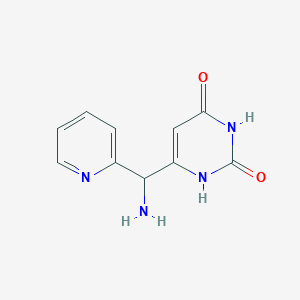

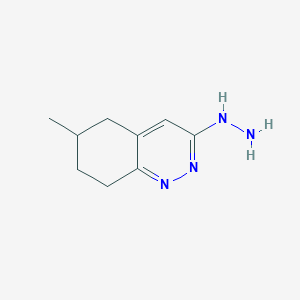

N-Amino-3-methyl-pyridin-2-carboxamidin ist eine chemische Verbindung mit der Summenformel C7H10N4. Sie ist bekannt für ihre einzigartige Struktur, die einen Pyridinring umfasst, der mit einer Aminogruppe und einer Carboxamidingruppe substituiert ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von N-Amino-3-methyl-pyridin-2-carboxamidin beinhaltet typischerweise die Reaktion von 3-Methyl-2-pyridincarbonsäure mit Hydrazin, um das entsprechende Hydrazid zu bilden. Dieses Zwischenprodukt wird dann mit einem geeigneten Aminierungsmittel behandelt, um die Aminogruppe einzuführen, was zur Bildung von N-Amino-3-methyl-pyridin-2-carboxamidin führt .

Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für diese Verbindung sind nicht umfassend dokumentiert. Der allgemeine Ansatz beinhaltet die großtechnische Synthese unter Verwendung ähnlicher Reaktionsbedingungen wie in Laborumgebungen, mit Optimierungen hinsichtlich Ausbeute und Reinheit.

Analyse Chemischer Reaktionen

Reaktionstypen: N-Amino-3-methyl-pyridin-2-carboxamidin unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Aminogruppe kann oxidiert werden, um entsprechende Nitroso- oder Nitroderivate zu bilden.

Reduktion: Die Carboxamidingruppe kann reduziert werden, um Amine zu bilden.

Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Aminogruppe durch andere Nukleophile ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Nukleophile wie Halogenide, Thiole und Amine werden unter basischen oder sauren Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden:

Oxidation: Nitroso- oder Nitroderivate.

Reduktion: Amine.

Substitution: Verschiedene substituierte Pyridinderivate.

Wissenschaftliche Forschungsanwendungen

N-Amino-3-methyl-pyridin-2-carboxamidin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre potenzielle biologische Aktivität untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.

Medizin: Die Forschung läuft, um ihr Potenzial als Therapeutikum zu untersuchen.

5. Wirkmechanismus

Der Wirkmechanismus von N-Amino-3-methyl-pyridin-2-carboxamidin beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Aminogruppe kann Wasserstoffbrückenbindungen mit biologischen Molekülen bilden und so ihre Struktur und Funktion beeinflussen. Die Carboxamidingruppe kann mit Enzymen und Rezeptoren interagieren und deren Aktivität modulieren. Diese Wechselwirkungen können zu verschiedenen biologischen Wirkungen führen, darunter antimikrobielle und krebshemmende Aktivitäten .

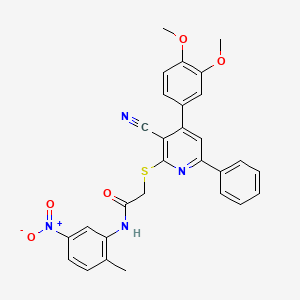

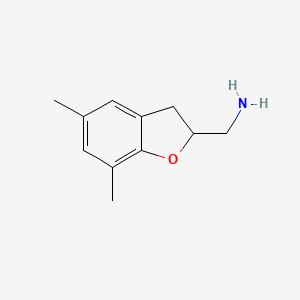

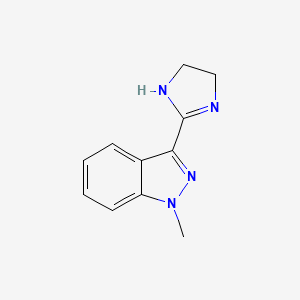

Ähnliche Verbindungen:

2-Amino-3-methylpyridin: Ähnliche Struktur, aber ohne die Carboxamidingruppe.

N’-Amino-3-methylpyridin-2-carboximidamid: Eine eng verwandte Verbindung mit ähnlichen funktionellen Gruppen.

Einzigartigkeit: N-Amino-3-methyl-pyridin-2-carboxamidin ist einzigartig aufgrund des Vorhandenseins sowohl einer Aminogruppe als auch einer Carboxamidingruppe am Pyridinring. Diese Doppelfunktionalität ermöglicht es, an einer größeren Bandbreite chemischer Reaktionen teilzunehmen und mit verschiedenen biologischen Zielstrukturen zu interagieren, was es zu einer vielseitigen Verbindung in der wissenschaftlichen Forschung macht .

Wirkmechanismus

The mechanism of action of N’-amino-3-methylpyridine-2-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In biological systems, it may interfere with cellular pathways, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N’-amino-2-methylpyridine-3-carboximidamide

- N’-amino-4-methylpyridine-2-carboximidamide

- N’-amino-3-ethylpyridine-2-carboximidamide

Uniqueness

N’-amino-3-methylpyridine-2-carboximidamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.

Eigenschaften

IUPAC Name |

N'-amino-3-methylpyridine-2-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4/c1-5-3-2-4-10-6(5)7(8)11-9/h2-4H,9H2,1H3,(H2,8,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEIPVJRVSCXBKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(=NN)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,3aR,6R,6aR)-6-Hydroxyhexahydrofuro[3,2-b]furan-3-carboxylic acid](/img/structure/B11769411.png)

![2-((2,6-Dichlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11769426.png)

![3-Methyl-4,6-bis(trifluoromethyl)isoxazolo[5,4-b]pyridine](/img/structure/B11769455.png)